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molecular formula C8H9N3OS B8679845 5-Methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazin-6-ol CAS No. 651744-23-9

5-Methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazin-6-ol

Cat. No. B8679845
M. Wt: 195.24 g/mol
InChI Key: PUMQMDZBVRBGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06969717B2

Procedure details

A 150 mL tube was charged with 5-methyl-4-phenoxy-pyrrolo[2,1-f][1,2,4]triazin-6-ol (5.93 g, 24.6 mmol), THF (2 mL) and sodium methanethiol (5.17 mg, 73.7 mmol). The tube was sealed and the mixture was heated at 80° C. for 4 h. The mixture was cooled to RT, water was added (100 mL) and the solution was extracted with ethyl acetate (3×100 mL). Combined organic layers were washed with water (200 mL), 1N aqueous solution of sodium hydroxide (2×200 mL), brine (200 mL), dried and concentrated in vacuo to afford (3.2 g, 67%) of 5-methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazin-6-ol as an beige solid. 1H NMR (400 MHz, DMSO-d6) δ 9.49 (1H, s), 8.11 (1H, s), 7.39 (1H, s), 2.58 (3H, s), 2.34 (1H, s). m/z 196 (M+H+). B. A 10 mL tube was charged with 5-methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazin-6-ol (75 mg, 0.38 mmol), tert-butylalcohol (2 mL), (S)-propylene oxide (0.134 mL, 1.92 mmol) and triethylamine (5 μL, 0.04 mmol). The tube was sealed and the mixture was heated at 80° C. for 17 h. The mixture was cooled to RT and concentrated in vacuo. The crude material was purified by flash chromatography eluting a mixture of 50% ethyl acetate in hexane to give (56 mg, 58%) of (S)-1-(5-methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)-propan-2-ol as an white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.16 (1H, s), 7.78 (1H, s), 4.88 (1H, m), 3.95 (m, 1H), 3.82 (2H, m), 2.59 (3H, s), 2.36 (3H, s), 1.13 (3H, d, J=6.3 Hz). m/z 254 (M+H+). C. To a solution of (S)-5-methyl-4-methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazin-6-ol (20 mg, 0.08 mmol) in chloroform (1.0 mL) at 0° C., was added a solution of peracetic acid in acetic acid (51 μL, 0.24 mmol, 32% wt solution). The mixture was allowed to reach RT and stirred for an additional 2.0 h. A saturated solution of ammonium chloride was added and the layers were separated. The aqueous layer was extracted with ethyl acetate (2×50 mL), the organic layers were combined, washed with water (100 mL), brine (100 mL), dried and concentrated in vacuo. The resulting sulfone was used without any purification. D. At −78° C., sodium hydride (60% in oil, 3.1 mg, 0.08 mmol) was added to a solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol (13 mg, 0.09 mmol, see Example 4) in dimethyl formamide (1 mL). The mixture was stirred at 0° C. for 30 min. and cooled back down to −78° C. (S)-1-(4-methanesulfonyl-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)-propan-2-ol (22 mg, 0.08 mmol) was then added and the mixture was stirred at RT for 2 h, quenched with saturated ammonium chloride (20 mL) and extracted with ethyl acetate (3×25 mL). The combined organic layers were washed with brine (50 mL), dried (MgSO4), filtered and evaporated. The residue was purified by preparative HPLC to yield (10 mg, 36%) of the title compound. 1H NMR (400 MHz, DMSO-d6) δ 12.17 (1H, s), 8.31 (1H, d, J=9.3 Hz), 7.95 (1H, s), 7.93 (1H, s), 7.61 (1H, t, J=3.1 Hz), 6.59 (1H, dd, J=1.98, 3.3 Hz), 4.01-3.97 (1H, m), 3.92-3.83 (2H, m), 2.42 (3H, s), 1.16 (3H, d, J=6.3 Hz). m/z 358 (M+H+).
Quantity
5.93 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5.17 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([OH:18])=[CH:4][N:5]2[C:10]=1[C:9](OC1C=CC=CC=1)=[N:8][CH:7]=[N:6]2.C1COCC1.[CH3:24][SH:25].[Na]>O>[CH3:1][C:2]1[C:3]([OH:18])=[CH:4][N:5]2[C:10]=1[C:9]([S:25][CH3:24])=[N:8][CH:7]=[N:6]2 |f:2.3,^1:25|

Inputs

Step One
Name
Quantity
5.93 g
Type
reactant
Smiles
CC=1C(=CN2N=CN=C(C21)OC2=CC=CC=C2)O
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
5.17 mg
Type
reactant
Smiles
CS.[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
Combined organic layers were washed with water (200 mL), 1N aqueous solution of sodium hydroxide (2×200 mL), brine (200 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=CN2N=CN=C(C21)SC)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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